4-Chloro-2-fluoro-3'-(4-methylpiperazinomethyl) benzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Chloro-2-fluoro-3’-(4-methylpiperazinomethyl) benzophenone is a chemical compound with the CAS Number: 898789-18-9. Its molecular weight is 346.83 and its IUPAC name is (4-chloro-2-fluorophenyl) {3- [ (4-methyl-1-piperazinyl)methyl]phenyl}methanone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H20ClFN2O/c1-22-7-9-23 (10-8-22)13-14-3-2-4-15 (11-14)19 (24)17-6-5-16 (20)12-18 (17)21/h2-6,11-12H,7-10,13H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Scientific Research Applications
Medicinal Chemistry: Synthesis of Therapeutic Agents
4-Chloro-2-fluoro-3’-(4-methylpiperazinomethyl) benzophenone: is utilized in medicinal chemistry for the synthesis of various therapeutic agents. Its structural moiety is often incorporated into molecules designed to interact with specific biological targets. The presence of the chloro and fluoro groups can enhance the lipophilicity and metabolic stability of the compounds, making them potential candidates for drug development .
Materials Science: Advanced Polymer Research
In materials science, this compound serves as a precursor in the creation of advanced polymers. Its benzophenone core is valuable in polymerization reactions, contributing to the thermal stability and rigidity of the resulting materials. Researchers explore its applications in creating high-performance plastics and resins with improved durability .
Environmental Science: Analytical Studies
Environmental scientists employ 4-Chloro-2-fluoro-3’-(4-methylpiperazinomethyl) benzophenone in analytical studies to understand the environmental fate of similar organic compounds. Its distinctive chemical signature allows for the tracing and quantification of pollutants in various ecosystems, aiding in the assessment of environmental risks and the development of remediation strategies .
Analytical Chemistry: Chromatographic Techniques
This compound is also significant in analytical chemistry, particularly in chromatographic techniques. It can be used as a standard or reference compound in the calibration of instruments. Its unique structure helps in the separation and identification of complex mixtures, enhancing the accuracy of analytical results .
Pharmacology: Pharmacokinetic Modeling
Pharmacologists utilize 4-Chloro-2-fluoro-3’-(4-methylpiperazinomethyl) benzophenone in pharmacokinetic modeling to predict the behavior of new drug candidates. The compound’s physicochemical properties provide insights into absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for drug design .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, researchers study this compound for its potential role as an enzyme inhibitor. By binding to active sites of enzymes, it can modulate their activity, which is a common strategy in the design of drugs for diseases where enzyme regulation is disrupted, such as cancer or metabolic disorders .
properties
IUPAC Name |
(4-chloro-2-fluorophenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN2O/c1-22-7-9-23(10-8-22)13-14-3-2-4-15(11-14)19(24)17-6-5-16(20)12-18(17)21/h2-6,11-12H,7-10,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSDPYLRDREJDW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643444 |
Source
|
Record name | (4-Chloro-2-fluorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30643444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-fluoro-3'-(4-methylpiperazinomethyl) benzophenone | |
CAS RN |
898789-18-9 |
Source
|
Record name | (4-Chloro-2-fluorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30643444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.